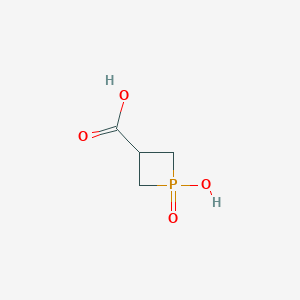

1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s state of matter (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties may include reactivity, flammability, preferred types of reactions, etc .Aplicaciones Científicas De Investigación

Esterification and Amidation

1-Hydroxy-phospholene 1-oxides and 1-hydroxy-phospholane oxides, related to 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are used in efficient esterification with alcohols at room temperature using propylphosphonic anhydride (T3P®) (Jablonkai et al., 2013). Another study demonstrated the successful microwave-assisted esterification of similar compounds, such as 1-hydroxy-3-phospholene oxides, under specific conditions that traditional heating could not achieve (Kiss et al., 2009). Additionally, the amidation of certain phosphinic acids, including 1-hydroxy-3-methyl-3-phospholene oxide, has been accomplished under similar conditions (Jablonkai et al., 2014).

Solventless Alkylating Esterification

1-Hydroxy-3-phospholene oxides can also undergo alkylating esterification under solventless conditions using microwave and phase transfer catalysis (Bálint et al., 2010).

Applications in Hybrid Material Design

Phosphonic acids, with structural similarities to 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are utilized in a wide range of applications due to their coordination and supramolecular properties. They are employed in the design of supramolecular or hybrid materials, functionalization of surfaces, and medical imaging (Sevrain et al., 2017).

Synthesis of Nanosized Oxides

Polybasic hydroxy carboxylic acid routes, which could potentially involve compounds like 1-Hydroxy-3-phosphetanecarboxylic acid 1-oxide, are advantageous for synthesizing powdered oxide nanomaterials with high surface area and porosity (Farbun et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxy-1-oxo-1λ5-phosphetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O4P/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKHQLGHBDRUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CP1(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)